2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-12-9(10(14)13-2)7-3-5-8(11)6-4-7/h3-6,9,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUDGUYWWIADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide typically involves the reaction of 4-chlorobenzyl cyanide with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a reagent and starting material for synthesizing more complex molecules. Its unique structure allows for diverse reactivity, making it valuable in developing new chemical entities.
Biology
The compound is significant in biological research, particularly in studies related to:
- Enzyme Inhibition : It interacts with enzymes, inhibiting their activity and providing insights into metabolic pathways.
- Protein Binding Studies : Its binding affinity to proteins aids in understanding drug-protein interactions, crucial for drug development.
Industry
In industrial applications, 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide is used as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its role as a specialty chemical highlights its importance in producing various commercial products.
Case Studies and Research Findings
Several studies have demonstrated the biological activity of this compound:
- Enzyme Inhibition Studies : Research indicates significant inhibition of specific enzymes, leading to altered metabolic pathways in cellular models. This has implications for drug design targeting metabolic diseases.
- Anticancer Activity : Structural modifications have been shown to enhance cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). This suggests potential applications in cancer therapy.
- Antimicrobial Properties : Preliminary findings indicate that this compound exhibits antimicrobial activity against certain bacterial strains, highlighting its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamides
N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide (Compound 44)
- Structure: Features a triazinoindole-thioether moiety linked to a 4-chlorophenylacetamide backbone.
- Synthesis: Prepared via reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with 2-bromo-N-(4-chlorophenyl)acetamide .
2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
- Structure : Contains a nitro group on the phenyl ring and a methyl substituent on the adjacent phenyl ring.
- This contrasts with the methylamino group in the target compound, which may enhance solubility via hydrogen bonding .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
- Structure : Diphenylacetamide with chloro and fluoro substituents on the aryl ring.
- Structural Analysis: Dihedral angles between the acetamide group and aromatic rings (10.8°–85.8°) suggest conformational flexibility, whereas the methylamino group in the target compound may restrict rotation, affecting target binding .
Bis-Acetamide Derivatives
N,N′-((4-Fluorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (Compound 34)
- Structure : Symmetric bis-acetamide with a fluorophenyl linker.
- Synthesis : Yielded 67% via condensation of 2-(4-chlorophenyl)acetamide with 4-fluorobenzaldehyde.
- Key Differences: The bis-acetamide structure increases molecular weight (444.9 g/mol) and introduces multiple hydrogen-bonding sites, contrasting with the monomeric target compound .
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (Compound 35)
Heterocyclic Analogs
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate
- Structure: Combines a cinnamate ester with a hydroxyiminoethyl-acetamide group.
- Functionality: The hydroxyimino group may act as a chelating agent, differing from the methylamino group’s role in modulating basicity .
Pyridine-Containing Acetamides (Compounds 2 and 3)
- Activity: Demonstrated superior insecticidal activity against cowpea aphid compared to acetamiprid, emphasizing the role of pyridine in bioactivity.
Structural and Functional Analysis Table
Discussion of Key Findings
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance stability but reduce solubility, whereas methylamino groups may improve solubility and hydrogen-bonding capacity.
- Biological Relevance: Pyridine-containing analogs and triazinoindole derivatives demonstrate the importance of heterocycles in bioactivity, a feature absent in the target compound.
- Synthetic Accessibility : Bis-acetamides are synthesized efficiently (67–70% yields), suggesting that the target compound’s synthesis could be optimized using similar methods.
Biological Activity
2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, applications in research, and comparative analysis with similar compounds.
The biological activity of 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide primarily involves its interaction with various biological macromolecules, particularly enzymes and receptors. The compound acts as an enzyme inhibitor , binding to the active site and preventing substrate access, which can lead to alterations in cellular processes and biochemical pathways.
Applications in Research
This compound has been utilized in various scientific studies, including:
- Enzyme Inhibition Studies : It is used to understand enzyme kinetics and inhibition mechanisms.
- Protein Binding Studies : Its ability to interact with proteins aids in the investigation of drug-protein interactions.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)acetamide | Lacks N-methyl and methylamino groups | Different reactivity and lower enzyme inhibition potential |
| N-(4-chlorophenyl)-2-(methylamino)acetamide | Similar structure but different methylamino position | Variations in biological activity and applications |
Case Studies and Research Findings
Several studies have highlighted the biological activity of 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide:
- Enzyme Inhibition : In a study examining its effect on specific enzymes, the compound demonstrated significant inhibition, leading to altered metabolic pathways in cellular models .
- Anticancer Activity : The compound's structural properties suggest potential anticancer applications. Research indicates that modifications to the chlorophenyl group can enhance cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer) .
- Antimicrobial Properties : Preliminary findings suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent .
Q & A
Basic: What are the standard synthetic routes for 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common route includes:
Amide bond formation : Reacting 4-chlorophenyl precursors with methylamino derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel) with hexane:ethyl acetate (9:3) as the mobile phase.
Yield optimization : Adjust reaction time (e.g., overnight stirring for complete conversion) and catalyst stoichiometry (e.g., TBTU at 1.5 equivalents). Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
